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Introduction
JNJ-38877605 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine

kinase.[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes,

including proliferation, motility, migration, and invasion.[3] Dysregulation of the c-Met pathway

is implicated in the progression of numerous cancers, often correlating with increased tumor

growth, angiogenesis, and metastasis.[4][5] One of the key downstream effects of c-Met

activation is the modulation of extracellular matrix (ECM) remodeling enzymes, particularly

matrix metalloproteinases (MMPs).

Gelatin zymography is a widely used and sensitive technique for the detection and

characterization of gelatinolytic MMPs, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase

B), based on their enzymatic activity.[6][7] This method involves the separation of proteins

under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin as a

substrate.[8] Following electrophoresis, the gel is incubated in a renaturing buffer to allow the

MMPs to digest the gelatin. Subsequent staining reveals areas of enzymatic activity as clear

bands against a stained background.

These application notes provide a detailed protocol for utilizing JNJ-38877605 to investigate its

effects on MMP-2 and MMP-9 activity using a gelatin zymography assay. This can be a

valuable tool for researchers studying the anti-invasive and anti-metastatic potential of c-Met

inhibitors.
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Data Presentation
The following table summarizes hypothetical quantitative data from a gelatin zymography

experiment investigating the effect of JNJ-38877605 on MMP-2 and MMP-9 activity in a cancer

cell line. Data is presented as the mean integrated density of the cleared bands, normalized to

a control group.

Treatment Group Concentration (nM)
Normalized MMP-2
Activity (Mean ±
SD)

Normalized MMP-9
Activity (Mean ±
SD)

Vehicle Control 0 1.00 ± 0.08 1.00 ± 0.12

JNJ-38877605 10 0.78 ± 0.06 0.65 ± 0.09

JNJ-38877605 50 0.45 ± 0.05 0.32 ± 0.07

JNJ-38877605 100 0.21 ± 0.04 0.15 ± 0.05

Experimental Protocols
Cell Culture and Treatment with JNJ-38877605

Cell Seeding: Plate cancer cells (e.g., HT-1080, MDA-MB-231) in 6-well plates or T-75 flasks

and allow them to reach 70-80% confluency in complete growth medium.

Serum Starvation: Gently wash the cells twice with serum-free medium to remove any

residual serum which may contain endogenous MMPs and their inhibitors.[9]

Inhibitor Treatment: Add serum-free medium containing various concentrations of JNJ-

38877605 (e.g., 0, 10, 50, 100 nM) to the cells. Include a vehicle control (e.g., DMSO) at a

concentration equivalent to the highest concentration of the inhibitor.

Conditioned Media Collection: Incubate the cells for a predetermined period (e.g., 24-48

hours) to allow for the secretion of MMPs into the medium.

Sample Preparation: Collect the conditioned media from each treatment group. Centrifuge

the media at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.[9]
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Protein Concentration Determination: Determine the total protein concentration of the

clarified conditioned media using a standard protein assay (e.g., BCA or Bradford assay).

This is crucial for ensuring equal protein loading in the zymography gel.

Gelatin Zymography Assay
This protocol is adapted from standard gelatin zymography procedures.[9][10]

Materials and Reagents:

Resolving Gel (10% Acrylamide with 0.1% Gelatin):

30% Acrylamide/Bis-acrylamide solution

1.5 M Tris-HCl, pH 8.8

10% (w/v) SDS

1 mg/mL Gelatin solution

10% (w/v) Ammonium persulfate (APS)

TEMED

Stacking Gel (4% Acrylamide):

30% Acrylamide/Bis-acrylamide solution

0.5 M Tris-HCl, pH 6.8

10% (w/v) SDS

10% (w/v) APS

TEMED

2X Sample Buffer (Non-reducing):

0.125 M Tris-HCl, pH 6.8

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3845455/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/gelatin-zymography-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20% (v/v) Glycerol

4% (w/v) SDS

0.01% (w/v) Bromophenol blue

Running Buffer:

25 mM Tris base

192 mM Glycine

0.1% (w/v) SDS

Washing Buffer:

50 mM Tris-HCl, pH 7.5

2.5% (v/v) Triton X-100

Incubation Buffer:

50 mM Tris-HCl, pH 7.5

10 mM CaCl₂

1 µM ZnCl₂

1% (v/v) Triton X-100

Staining Solution:

0.5% (w/v) Coomassie Brilliant Blue R-250

40% (v/v) Methanol

10% (v/v) Acetic acid

Destaining Solution:
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40% (v/v) Methanol

10% (v/v) Acetic acid

Procedure:

Sample Preparation for Loading: Mix equal amounts of protein from the conditioned media

with 2X non-reducing sample buffer. Do not heat the samples.

Gel Electrophoresis: Load the prepared samples into the wells of the gelatin-containing

polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front

reaches the bottom of the gel.

Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice

for 30 minutes each with washing buffer at room temperature with gentle agitation. This step

removes SDS and allows the MMPs to renature.

Gel Incubation: Incubate the gel in the incubation buffer at 37°C for 16-24 hours. This allows

the active MMPs to digest the gelatin in the gel.[9]

Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at

room temperature with gentle agitation.

Destaining: Destain the gel with the destaining solution until clear bands appear against a

blue background. The clear bands represent areas of gelatin degradation by MMPs.

Image Acquisition and Analysis: Capture an image of the gel using a gel documentation

system. The intensity of the clear bands can be quantified using image analysis software

(e.g., ImageJ).
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Gelatin Zymography Workflow with JNJ-38877605
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Utilizing JNJ-
38877605 in Gelatin Zymography Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672983#using-jnj0966-in-a-gelatin-zymography-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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